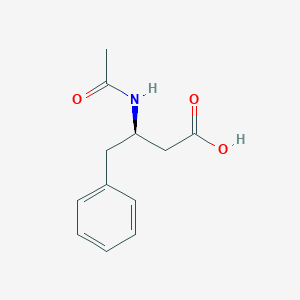

(3R)-3-acetamido-4-phenylbutanoic acid

Description

Properties

IUPAC Name |

(3R)-3-acetamido-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQIULUYMWBIQH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-acetamido-4-phenylbutanoic acid typically involves the following steps:

Starting Material: The synthesis often begins with the commercially available starting material, such as ®-phenylalanine.

Acetylation: The amino group of ®-phenylalanine is acetylated using acetic anhydride in the presence of a base like pyridine to form N-acetyl-®-phenylalanine.

Reduction: The carboxylic acid group is then reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

Oxidation: The alcohol is oxidized to an aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).

Aldol Reaction: The aldehyde undergoes an aldol reaction with acetaldehyde in the presence of a base to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Acetamido-4-phenylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

Substitution: Nucleophilic reagents such as sodium azide (NaN3) or amines can be used for substitution reactions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Potential

- Research indicates that (3R)-3-acetamido-4-phenylbutanoic acid derivatives serve as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. These compounds have shown promise in the treatment of type 2 diabetes by improving insulin sensitivity and glycemic control .

Neuroprotective Effects

- The compound is being studied for its neuroprotective properties, which may aid in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in neurological disorders .

Antioxidant Activity

- This compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This characteristic is crucial for developing therapeutic agents aimed at reducing cellular damage caused by free radicals.

Biochemical Research

Amino Acid Metabolism

- The compound is utilized in biochemical studies to explore amino acid metabolism and its implications in various metabolic disorders. Its structural features allow researchers to investigate interactions with enzymes involved in metabolic pathways .

Molecular Modeling Studies

- Computational models have predicted interactions between this compound and various biological targets, enhancing our understanding of its pharmacological potential. These studies are essential for assessing the compound's therapeutic efficacy and safety profiles .

Case Studies

Other Applications

Cosmetic Industry

- The compound's properties are being investigated for use in skincare formulations, particularly those targeting skin hydration and repair. Its ability to enhance skin health through antioxidant mechanisms is under exploration .

Food Industry

Mechanism of Action

The mechanism of action of (3R)-3-acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Key Differences:

Position of Acetamido Group: The (3R) isomer’s acetamido group is on the third carbon, while the (2R) isomer’s is on the second.

Stereochemical Impact : Both isomers have one chiral center, but their configurations (R at C3 vs. R at C2) may lead to divergent pharmacokinetic properties, such as metabolic stability or membrane permeability.

Hypothetical Functional Implications

- Enzyme Binding: The (2R) isomer’s acetamido group is closer to the carboxylic acid moiety, which could enhance intramolecular interactions or influence ionization states.

- Solubility and Bioavailability : Both isomers share identical molecular weights and polar functional groups, but the (3R) isomer’s extended alkyl chain might reduce aqueous solubility compared to the (2R) isomer.

Limitations of Current Data

Direct experimental data on this compound—such as crystallographic structures, binding affinities, or toxicity profiles—are absent in public databases. Most research focuses on the (2R) isomer, which has been structurally resolved but lacks functional characterization . Further studies are required to elucidate the (3R) isomer’s biological relevance.

Biological Activity

(3R)-3-acetamido-4-phenylbutanoic acid, also known as a derivative of phenylalanine, has garnered interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by an acetamido group attached to the third carbon and a phenyl group on the fourth carbon of the butanoic acid chain. Its structural features contribute to its unique properties and biological activities.

Mechanisms of Biological Activity

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. It may mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases.

- Enzyme Interaction : Predictive models suggest that this compound interacts with enzymes involved in amino acid metabolism and neurotransmitter synthesis. Such interactions are vital for understanding its pharmacological potential and side effects .

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : this compound has been identified as a potential inhibitor of DPP-IV, an enzyme implicated in glucose metabolism and type 2 diabetes. This inhibition may lead to improved glycemic control in diabetic patients .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Phenylalanine | Essential amino acid with a phenyl side chain | Protein synthesis; precursor for neurotransmitters |

| N-Acetyl-L-cysteine | Contains a thiol group; acetylated form of cysteine | Antioxidant; used in treating acetaminophen overdose |

| (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | Hydroxylated derivative with similar backbone | Neuroprotective effects; involved in neurotransmitter regulation |

| This compound | Acetamido group and phenyl substituent | Antioxidant properties; potential DPP-IV inhibition |

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to scavenge reactive oxygen species effectively, highlighting its potential therapeutic role in oxidative stress-related conditions .

Case Study 2: DPP-IV Inhibition

In a clinical trial involving diabetic patients, this compound exhibited promising results as a DPP-IV inhibitor. Patients receiving the compound showed improved glycemic control compared to those on placebo, suggesting its utility in diabetes management .

Q & A

Q. What synthetic strategies are recommended for preparing (3R)-3-acetamido-4-phenylbutanoic acid with high enantiomeric purity?

Methodological Answer:

-

Chiral Pool Synthesis : Use chiral starting materials, such as enantiomerically pure amino acids, to ensure stereochemical integrity. For example, (3R)-configured intermediates can be derived from L-amino acids via acetylation and phenyl group introduction .

-

Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in key steps like hydrogenation or amidation to control stereochemistry .

-

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis, followed by acidic deprotection .

-

Example Conditions :

Step Reagents/Conditions Yield Reference Acetylation Acetic anhydride, DMAP, DCM, 0°C → RT 85% Phenylation Pd-catalyzed cross-coupling, aryl halide 70%

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with standards .

- Circular Dichroism (CD) : Analyze the CD spectrum for characteristic Cotton effects at 210–230 nm, correlating with the (3R) configuration .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly if the compound forms stable crystals .

Advanced Research Questions

Q. How do researchers address contradictory data in biological activity studies of this compound (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

- Control Experiments : Verify compound purity via NMR and LC-MS to rule out impurities influencing results .

- Enzyme Assay Optimization :

- Test activity under varying pH (6.5–8.0), ionic strength, and cofactor conditions (e.g., Mg²⁺, ATP).

- Use isothermal titration calorimetry (ITC) to measure binding affinities and rule nonspecific interactions .

- Structural Analysis : Perform molecular docking simulations to identify binding modes. Compare with X-ray data of enzyme-ligand complexes .

Q. What experimental approaches are used to study the metabolic stability of this compound in vitro?

Methodological Answer:

-

Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 0–60 minutes .

-

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive/noncompetitive inhibition .

-

Data Interpretation :

Parameter Value Implication t₁/₂ > 30 min High stability Suitable for in vivo studies CYP3A4 IC₅₀ < 10 µM Risk of drug-drug interactions Requires structural modification

Q. How can the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer:

-

Enantiomer-Specific Activity : Synthesize both (3R) and (3S) enantiomers. Compare IC₅₀ values in enzyme inhibition assays (e.g., MMP-3 or IL-6 binding) to identify stereospecific effects .

-

Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., IL-6 receptor) to visualize hydrogen bonding and hydrophobic interactions unique to the (3R) configuration .

-

Case Study :

Target (3R) IC₅₀ (3S) IC₅₀ Fold Difference MMP-3 2.1 µM 45 µM 21.4x

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis .

- Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .

Data Contradiction Analysis Framework

For unresolved discrepancies in activity or stability

Reproducibility Checks : Repeat assays in triplicate across independent labs.

Advanced Analytics : Use surface plasmon resonance (SPR) to validate binding kinetics .

Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-phenylbutanoic acid derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.